molecular formula C15H21NO4 B102106 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- CAS No. 17447-45-9

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-

Cat. No.: B102106
CAS No.: 17447-45-9
M. Wt: 279.33 g/mol
InChI Key: RLUWHGCQILMZMC-LBPRGKRZSA-N
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Description

This compound (CAS: 17447-45-9) is a chiral tetrahydroisoquinoline derivative characterized by:

  • Core structure: A 1,2,3,4-tetrahydroisoquinoline framework with a 6,7-dimethoxy substitution pattern.
  • Functional groups: An ethyl ester group at the acetic acid moiety and a stereogenic center at the C1 position (S-configuration).
  • Synthesis: Prepared via diastereoselective methods involving Petasis reactions with chiral aminoacetaldehyde acetals (e.g., derived from (R)-phenylglycinol) and subsequent Pomeranz–Fritsch–Bobbitt cyclization .

Key spectral data includes:

  • Optical rotation: [α]D values (e.g., +60.2 in MeOH for intermediate 49) .
  • NMR/IR: Distinct signals for methoxy (δ ~3.7–3.8 ppm), ester carbonyl (ν ~1746 cm⁻¹), and aromatic protons (δ ~6.1–7.3 ppm) .

Properties

IUPAC Name

ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWHGCQILMZMC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443834
Record name Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17447-45-9
Record name Ethyl (1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17447-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-(4-Trifluoromethyl-Phenyl)-Propionic Acid

The synthesis begins with the esterification of 3-(4-trifluoromethyl-phenyl)-propionic acid using methanol in the presence of sulfuric acid (5 mol%) at 50–80°C. This step replaces traditional thionyl chloride methods, eliminating hazardous gas generation. The reaction is driven to completion via azeotropic distillation of water-methanol mixtures, yielding 3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester with >95% conversion. Toluene is added post-reaction to facilitate phase separation and crystallization, achieving a final purity of 98.5% after washing with cold toluene.

Amide Formation with 2-(3,4-Dimethoxy-Phenyl)-Ethylamine

The methyl ester intermediate reacts with 2-(3,4-dimethoxy-phenyl)-ethylamine in toluene under sodium methoxide catalysis (30% in methanol). Sodium methoxide enhances nucleophilic attack on the ester carbonyl, enabling amide bond formation at 110°C with 1.2 equivalents of the amine. This step achieves an 89% yield of N-[2-(3,4-dimethoxy-phenyl)-ethyl]-3-(4-trifluoromethyl-phenyl)-propionamide, which crystallizes directly from the reaction mixture upon cooling.

Cyclization to the Tetrahydroisoquinoline Core

Phosphorus Oxychloride-Mediated Cyclization

The amide undergoes cyclization using phosphorus oxychloride (1.5 equivalents) in toluene at 80–100°C for 6 hours. This generates a mesylate salt of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-isoquinoline, which is subsequently hydrolyzed with aqueous sodium hydroxide to yield the free base. Toluene’s high boiling point (110°C) ensures reflux conditions without solvent decomposition, while its low polarity promotes imine intermediate stability.

Enantiomeric Resolution via Acetic Acid Salt Formation

The racemic tetrahydroisoquinoline is resolved using acetic acid (1.0 equivalent) in toluene, forming a diastereomeric salt. Crystallization at 0–20°C enriches the (1S)-enantiomer to 81% ee. Recrystallization in methyl isobutyl ketone (MIBK) further enhances enantiopurity to >99% ee, leveraging MIBK’s selective solubility for the desired enantiomer.

Final Esterification and Purification

Ethyl Esterification Under Alkaline Conditions

The resolved (1S)-tetrahydroisoquinoline reacts with ethyl chloroacetate in MIBK using a mixed base system (1.2 equivalents NaOH and 1.2 equivalents K2CO3) at 70–90°C. This dual-base approach minimizes side reactions, achieving 92% yield of the ethyl ester. MIBK’s compatibility with both polar and nonpolar phases simplifies workup, as the product partitions into the organic layer during aqueous extraction.

Crystallization and Drying

The crude ester is purified via anti-solvent crystallization using heptane, followed by vacuum drying at 50°C. This step removes residual MIBK and unreacted starting materials, yielding a white crystalline solid with 99.5% chemical purity and 99.2% ee.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 6.68 (s, 1H, ArH), 6.58 (s, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.85 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.20–3.10 (m, 2H, CH2N), 2.90–2.70 (m, 4H, CH2Ar and CH2CO), 1.25 (t, J = 7.2 Hz, 3H, OCH2CH3).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min; retention time: 12.3 min (1S-enantiomer), 14.7 min (1R-enantiomer).

Optimization Data

ParameterValueImpact on Yield/Purity
Cyclization Temp80–100°CPrevents imine decomposition
NaOH Concentration20% aqueousEnsures complete hydrolysis
MIBK Volume5–6% (w/v)Maximizes crystallization

Comparative Analysis of Solvent Systems

Toluene outperforms alternatives like dichloromethane or THF in cyclization and resolution steps due to its ability to form azeotropes with water, simplifying distillative workups. For example, toluene’s use in the amidation step reduces byproduct formation from 8% (with DCM) to <2% .

Chemical Reactions Analysis

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

  • Antitumor Activity :
    • Isoquinoline derivatives have been studied for their antitumor properties. Research indicates that compounds similar to 1-Isoquinolineacetic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Some studies suggest that isoquinoline derivatives exhibit neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antidepressant Properties :
    • The structural characteristics of isoquinoline compounds have been linked to antidepressant effects in animal models. These compounds may interact with neurotransmitter systems, particularly serotonin and dopamine pathways .

Synthesis Methodologies

The synthesis of 1-Isoquinolineacetic acid derivatives typically involves several methods:

  • Condensation Reactions : Combining appropriate precursors through condensation reactions can yield isoquinoline derivatives.
  • Cyclization Techniques : Cyclization of suitable substrates often leads to the formation of the tetrahydroisoquinoline structure.
  • Functional Group Modifications : The introduction of methoxy and ethyl ester groups can be achieved through various organic reactions such as methylation and esterification processes .

Biological Activities

  • Pharmacological Studies :
    • Empirical studies assessing the pharmacological properties of 1-Isoquinolineacetic acid derivatives are crucial for understanding their therapeutic potential. Investigations often focus on their interactions with biological targets to elucidate mechanisms of action .
  • Structure-Activity Relationships (SAR) :
    • Research into the SAR of isoquinoline derivatives helps identify key structural features that contribute to their biological activities. This knowledge is essential for designing more effective compounds with enhanced efficacy and reduced side effects .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of various isoquinoline derivatives on cancer cell lines. The results indicated that specific modifications on the isoquinoline structure led to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Neuroprotective Effects

In a recent animal model study, researchers administered isoquinoline derivatives to assess their impact on neuroinflammation. The findings revealed a significant reduction in inflammatory markers in the brain tissue of treated animals compared to controls, highlighting the neuroprotective potential of these compounds.

Mechanism of Action

The mechanism of action of 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

Compound Name Substituents/Modifications Key Differences & Implications References
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Methyl at N1, no acetic acid moiety Reduced steric hindrance; altered pharmacokinetics due to ester vs. acid
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride Carboxylic acid instead of ethyl ester Enhanced water solubility; potential for salt formation
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Phenyl at C1, methyl ester at C3 Increased rigidity from phenyl group; dual stereocenters (S,S) influence catalytic activity in organocatalysis
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Dimethyl at N1, no ester/acid groups Simplified synthesis; potential for enhanced stability in acidic conditions

Stereochemical Variations

  • (R)-(−)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1): Enantiomeric form (R-configuration) shows contrasting optical rotation ([α]D –26.4 vs. +60.2 for S-intermediates) and distinct biological target interactions .
  • Ethyl 6,7-dimethoxy-3-isoquinolinecarboxylate (tert-butyl variant): Bulkier tert-butyl ester increases lipophilicity, affecting membrane permeability compared to ethyl ester derivatives .

Physicochemical and Spectral Comparisons

Property Target Compound (1S)-ethyl ester (1S,3S)-Methyl phenyl ester 6d (Ethyl 1-methyl ester)
Melting Point Not reported (foam) 370–372 K Crystalline solid
[α]D (CHCl₃) N/A +15.38 Not chiral
IR (ν, cm⁻¹) 1746 (ester C=O) 1746 (ester C=O) Similar ester peaks
NMR (δ, ppm) 3.7–3.8 (OCH₃), 5.02 (C1-H) 3.79 (OCH₃), 7.33–7.11 (Ph) 3.7–3.8 (OCH₃), no aromatic H

Biological Activity

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antiproliferative effects and other relevant biological activities.

  • Chemical Name: 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester
  • Molecular Formula: C12H15NO4
  • Molecular Weight: 235.25 g/mol
  • CAS Number: Not specified in the search results

Antiproliferative Effects

Research indicates that derivatives of isoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under discussion has been evaluated for its effectiveness in inhibiting cancer cell growth.

Case Study: Hepatocellular Carcinoma
A study conducted on diethylnitrosamine-induced hepatocarcinogenic rats demonstrated that the compound exhibited protective effects on liver tissues. The treatment with the compound resulted in:

  • Restoration of normal liver tissue architecture.
  • A significant reduction in liver enzyme levels indicative of hepatotoxicity.
  • Improved metabolic profiles as evidenced by HPLC analysis.

The results suggest that the compound may mitigate the metabolic alterations associated with hepatocellular carcinoma and warrants further investigation for potential therapeutic applications in cancer treatment .

The proposed mechanism involves modulation of key signaling pathways involved in cell proliferation and apoptosis. Isoquinoline derivatives are known to interact with various molecular targets that influence cell cycle regulation and apoptosis pathways.

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, the compound achieves a good plasma concentration. This indicates favorable absorption characteristics which are crucial for therapeutic efficacy .

Comparative Biological Activity Table

Compound NameAntiproliferative ActivityMechanism of ActionReference
1-Isoquinolineacetic acidSignificant against hepatocellular carcinomaModulation of cell cycle and apoptosis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidNotable antiproliferative profileInhibition of cancer cell proliferation
Spiro-isoquinoline derivativesAldose reductase inhibitionMetabolic pathway modulation

Q & A

Q. Methodological Insight

  • Reductive Cyclization : Use Pd(OAc)₂ with ligands like BINAP under CO atmosphere (generated in situ from formic acid).
  • Chiral Resolution : Employ (S)-proline derivatives to induce asymmetry during ring closure .
  • Validation : Compare experimental optical rotation ([α]ᴅ) with literature values (e.g., [α]ᴅ²⁵ = -45° for (1S)-configured analogs) .

How can spectroscopic techniques distinguish between (1S) and (1R) enantiomers of this compound?

Basic Research Question
Chiral HPLC with a Daicel Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers (retention times: 8.2 min for (1S), 9.5 min for (1R)) . CD spectroscopy shows a negative Cotton effect at 285 nm for the (1S)-enantiomer. ¹H NMR coupling constants (e.g., J = 4.8 Hz for H-3/H-4) correlate with stereochemistry .

Advanced Data Contradiction Analysis
Discrepancies in reported NMR shifts (e.g., δ 3.72 vs. 3.68 ppm for OCH₃) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Validate using 2D NOESY to confirm spatial proximity of methoxy groups .

What are the solubility and stability profiles of this compound under physiological conditions?

Basic Research Question
The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL). Stability studies (pH 7.4, 37°C) show 85% degradation after 24 hours due to ester hydrolysis. Use LC-MS to monitor degradation products (e.g., free carboxylic acid at m/z 279) .

Q. Advanced Stability Optimization

  • Lyophilization : Enhances shelf life; reconstitute in anhydrous ethanol for kinetic stability.
  • Protective Groups : Replace ethyl ester with tert-butyl ester to reduce hydrolysis rates .

How can enantioselective synthesis be optimized for industrial-scale production while maintaining >99% ee?

Advanced Research Question
Use continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-(R)-BINAP on silica). Kinetic resolution at 0°C improves ee from 92% to 99.5%. Monitor reaction progress via inline FTIR (C=O stretch at 1725 cm⁻¹) .

Q. Methodological Table :

ParameterBatch ProcessFlow Process
Reaction Time24 h2 h
Catalyst Loading5 mol%1 mol%
ee92%99.5%

What computational methods predict the compound’s bioactivity against neurological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) identifies strong binding (ΔG = -9.2 kcal/mol) to κ-opioid receptors due to methoxy groups forming hydrogen bonds with Tyr138. MD simulations (AMBER) confirm stable binding over 100 ns . Validate with in vitro cAMP assays (IC₅₀ = 120 nM) .

Contradiction Alert :
Some studies report antagonism (IC₅₀ = 120 nM), while others note partial agonism (EC₅₀ = 450 nM). Resolve via competitive binding assays with [³H]-diprenorphine .

How do crystallographic studies resolve structural ambiguities in polymorphic forms?

Advanced Research Question
Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals two polymorphs:

  • Form I : Monoclinic P2₁, Z = 4, density = 1.32 g/cm³.
  • Form II : Orthorhombic P2₁2₁2, Z = 8, density = 1.28 g/cm³.
    DSC shows Form I is thermodynamically stable (melting endotherm at 185°C vs. 178°C for Form II) .

What analytical strategies validate purity ≥98% for pharmacological assays?

Basic Research Question

  • HPLC : C18 column (ACN:water 70:30), retention time 6.8 min, area% = 98.5 .
  • Elemental Analysis : Calculated C 69.01%, H 6.71%; Found C 68.89%, H 6.65% .

Advanced Contamination Mitigation :
Trace metal analysis (ICP-MS) detects Pd residues (<0.1 ppm) from catalytic steps. Remove via Chelex® 100 resin .

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